(S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride
Description
(S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride is a chiral small molecule featuring a pyrrolidine backbone substituted with an (S)-2-aminopropanoyl group and a methyl ester moiety. This compound is structurally categorized as a proline derivative, with stereochemical precision at both the pyrrolidine and aminopropanoyl groups. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in protease inhibition or as a building block for peptidomimetics.
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-6(10)8(12)11-5-3-4-7(11)9(13)14-2;/h6-7H,3-5,10H2,1-2H3;1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYOTVRZLLXNSY-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856290 | |
| Record name | Methyl L-alanyl-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71067-42-0 | |
| Record name | Methyl L-alanyl-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride, also known as L-Alanyl-L-proline, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H14N2O3
- Molecular Weight : 186.21 g/mol
- CAS Number : 13485-59-1
- IUPAC Name : (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid
Research indicates that (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride exhibits various biological activities, primarily through its interactions with biological receptors and enzymes. The compound has been studied for its role in modulating neurotransmitter systems, particularly in relation to amino acid transport and metabolism.
Antihypertensive Effects
One of the notable pharmacological effects of this compound is its antihypertensive activity. It has been shown to influence vascular smooth muscle relaxation and reduce blood pressure in animal models. The mechanism appears to involve the modulation of nitric oxide pathways, which are crucial for vascular health .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. A study reported that derivatives of pyrrolidine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Neuroprotective Effects
In neuropharmacological studies, (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride has been investigated for its neuroprotective properties. It is believed to exert these effects by modulating glutamate receptors and enhancing synaptic plasticity, which may have implications for treating neurodegenerative diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several pharmacologically active molecules. Below is a detailed comparison based on synthesis, substituents, and functional relevance:
Key Differentiators
- Stereochemistry: Both the pyrrolidine and aminopropanoyl groups are (S)-configured, contrasting with analogs like vildagliptin (mixed stereochemistry) that require stringent chiral control for DPP-4 inhibition .
- Synthetic Complexity : The absence of halogenated or boronate esters simplifies synthesis compared to ravidasvir derivatives, which demand palladium-catalyzed cross-couplings .
Physicochemical Properties
While experimental data (e.g., logP, pKa) for the target compound are sparse, its hydrochloride salt suggests improved aqueous solubility relative to neutral analogs. The methyl ester may confer higher membrane permeability, a trait exploited in prodrug strategies (e.g., telaprevir intermediates) .
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The compound’s proline-like structure aligns with dipeptidyl peptidase (DPP) inhibitors, though its exact target profile remains underexplored. In contrast, Denibulin’s benzimidazole-thioether scaffold targets tubulin polymerization .
- Process Optimization : The synthesis of related compounds (e.g., ’s 90% yield route) highlights the industrial feasibility of similar intermediates via scalable coupling and precipitation steps .
Preparation Methods
Cyclization Reaction to Form Pyrrolidine-2-carboxylic Acid Derivatives
A key step in the preparation involves cyclization of a precursor compound (formula g) with formic mixed anhydrides or alkyl formates to form the pyrrolidine ring system (compound of formula e1). This cyclization is performed in the presence of a strong base capable of removing the α-hydrogen to facilitate ring closure.
- Strong bases used : lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium alcoholates (methoxide, ethoxide, isopropylate), potassium alcoholates (methoxide, ethoxide, isopropoxide).
- Formic mixed anhydrides : formic anhydride, acetic formic anhydride, formic pivalic anhydride, formic benzoic anhydride.
- Alkyl formates : methyl formate, ethyl formate, propyl formate, isopropyl formate.
- Acid additives : trifluoroacetic acid or acetic acid to improve yield.
The reaction is typically conducted at low temperatures (e.g., -78°C) to control stereochemistry and minimize side reactions. After cyclization, the intermediate is hydrolyzed using alkali bases like lithium hydroxide, sodium hydroxide, or potassium hydroxide to yield the corresponding carboxylic acid derivative.
Catalytic Hydrogenation to Obtain Cis-Isomer
The double bond in the intermediate compound (formula E) is reduced via catalytic hydrogenation to produce the compound of formula D, which is the cis isomer. This step is crucial for maintaining stereochemical purity.
- Catalysts : Chiral catalysts represented by specific formulas (M1 or M2) with alkyl substituents (C1-C4) are employed to achieve enantioselectivity.
- Reducing agents : tributyltin hydride, triphenyltin hydride, triethylsilane, trichlorosilane, sodium borohydride, lithium triethylborohydride, diisobutyl aluminium hydride (DIBAH), etc.
- Activation of the carboxyl group by alkyl chloroformates (e.g., ClCOOEt, ClCOOMe) prior to reduction helps reduce impurities and improves selectivity.
Alkylation and Protection/Deprotection Steps
Protection of amino and carboxyl groups is essential to prevent racemization and side reactions during alkylation.
- The compound (formula c1) can be converted to the alkylated product (formula A1) either directly or after removing protecting groups.
- Direct alkylation without prior deprotection may lead to racemization if the carboxyl group is chiral.
- Use of phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol facilitates alkylation in the presence of strong bases (metallic sodium, sodium hydride, n-butyllithium).
Hydrolysis and Purification
Hydrolysis of esters or protected intermediates is performed under mild alkaline conditions (e.g., LiOH in THF/water) to yield the free acid or amino acid derivatives.
- The reaction is typically stirred overnight at room temperature.
- After hydrolysis, extraction and acidification steps are used to isolate the product.
- Purification is achieved by column chromatography or crystallization to obtain the compound with high enantiomeric excess (ee > 99%).
Representative Experimental Procedure Summary
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Compound g + formic mixed anhydride + strong base (e.g., LHMDS) at -78°C | Formation of pyrrolidine intermediate (e1) | ~82.9% | Acid additive improves yield |
| Hydrolysis | LiOH in THF/water, 25°C overnight | Conversion to carboxylic acid derivative (e2) | ~100% | Mild conditions prevent racemization |
| Catalytic Hydrogenation | 10% Pd/C, acetic acid, methanol, 25°C overnight | Reduction to cis isomer (D) | ~100% | ee 99% |
| Alkylation | Strong base + alkylating agent + phase transfer catalyst | Formation of alkylated product (A1) | Variable | Protecting groups critical to avoid racemization |
| Purification | Column chromatography | Pure product | - | Ensures high stereochemical purity |
Research Findings and Advantages
- The described method achieves high stereoselectivity, producing the cis isomer of the pyrrolidine derivative with excellent enantiomeric purity.
- Use of chiral catalysts and controlled reaction conditions minimizes racemization, a common challenge in pyrrolidine synthesis.
- Activation of carboxyl groups prior to reduction improves yield and purity.
- The process is scalable and adaptable for pharmaceutical intermediate production.
Q & A
How can the absolute stereochemical configuration of this compound be experimentally validated?
Methodological Answer:
The absolute configuration is best determined via single-crystal X-ray diffraction (SC-XRD) . Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures), collect diffraction data using a synchrotron or lab-source diffractometer, and refine the structure using SHELXL . For chiral centers, validate the Flack parameter (ideally < 0.1) and compare anisotropic displacement parameters. Complementary techniques like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) can corroborate stereochemistry by matching experimental spectra with density functional theory (DFT)-calculated models .
What synthetic strategies optimize the yield of this compound while maintaining stereochemical fidelity?
Methodological Answer:
Key steps include:
- Coupling Reactions : Use T3P® (propylphosphonic anhydride) as a coupling agent for amide bond formation between (S)-2-aminopropanoic acid and (S)-methyl pyrrolidine-2-carboxylate. This minimizes racemization compared to carbodiimide-based methods .
- Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups for amine protection to prevent side reactions. Deprotect with HCl in dioxane to form the hydrochloride salt .
- Purification : Perform recrystallization in methyl tert-butyl ether/heptane mixtures to isolate enantiopure product (>99% ee) .
How can researchers resolve contradictions in crystallographic data arising from conformational flexibility?
Methodological Answer:
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering in the pyrrolidine moiety. Use Mercury CSD to compare conformational preferences with similar structures in the Cambridge Structural Database (CSD) .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. Fit data to a two-site model using EXchange SpectroscopY (EXSY) experiments to calculate activation energy barriers .
- DFT Calculations : Optimize conformers at the B3LYP/6-311+G(d,p) level and compare relative energies with experimental data .
What analytical techniques are critical for assessing purity and stability under storage conditions?
Methodological Answer:
- HPLC-MS : Use a chiral stationary phase (e.g., Chiralpak IA-3) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Monitor for degradation products (e.g., hydrolyzed ester or diketopiperazine formation) .
- Thermogravimetric Analysis (TGA) : Determine hygroscopicity by measuring weight loss under nitrogen flow (25–150°C). Store in desiccated environments if >2% moisture uptake is observed .
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Analyze by NMR for ester hydrolysis or racemization .
How does the hydrochloride salt form influence solubility and bioavailability in preclinical models?
Methodological Answer:
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using the shake-flask method. Compare with freebase data to assess salt efficacy .
- Permeability Assays : Conduct Caco-2 cell monolayer experiments to evaluate intestinal absorption. The hydrochloride form typically enhances aqueous solubility but may reduce passive diffusion due to increased polarity .
- Pharmacokinetics (PK) : Administer intravenous and oral doses in rodent models. Calculate absolute bioavailability (F%) and correlate with salt dissociation constants (pKa) .
What computational tools predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model binding to protease targets (e.g., SARS-CoV-2 Mpro). Validate docking poses with molecular dynamics (MD) simulations in AMBER or GROMACS .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (amide NH) and acceptors (ester carbonyl) using LigandScout. Overlay with known inhibitors to prioritize structural modifications .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for stereoisomers to explain enantiomer-specific activity .
How can researchers mitigate racemization during scale-up synthesis?
Methodological Answer:
- Low-Temperature Coupling : Conduct amide bond formation at 0–5°C with HOBt/DIC to suppress base-catalyzed racemization .
- In-Process Control (IPC) : Monitor enantiomeric excess (ee) by chiral HPLC after each step. Reprocess batches with ee <98% via diastereomeric salt resolution using L-tartaric acid .
- Continuous Flow Synthesis : Implement microreactors to reduce residence time and thermal gradients, minimizing epimerization .
What are the best practices for handling and disposing of this compound in compliance with safety regulations?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for handling. Avoid skin contact due to potential amine reactivity .
- Waste Disposal : Neutralize aqueous waste with 1M NaOH, adsorb organic residues on vermiculite, and dispose as EPA hazardous waste code D001 (ignitability) .
- Spill Management : Contain spills with absorbent pads, wash areas with 5% acetic acid, and rinse with water .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
